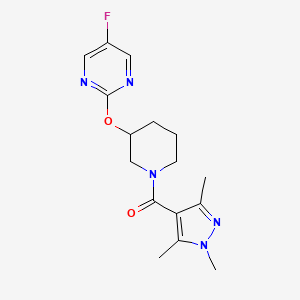
(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest, "(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone," is a complex molecule that appears to be related to a family of compounds with central nervous system (CNS) depressant activity. While the specific compound is not directly mentioned in the provided papers, the structural motifs present in the compound, such as the pyrimidinyl and pyrazolyl groups, are known to contribute to pharmacological properties in related molecules.
Synthesis Analysis
The synthesis of related compounds has been reported, such as the (1,3-dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones, which demonstrated CNS depressant activity and potential anticonvulsant properties . The synthesis typically involves the formation of the pyrazole ring followed by the introduction of various substituents that can influence the biological activity of the compounds. The synthesis of the compound of interest would likely follow a similar pathway, with specific attention to the introduction of the fluoropyrimidinyl and trimethylpyrazolyl groups.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques and single crystal X-ray diffraction studies . These studies have revealed important conformational details, such as the chair conformation of the piperidine ring and the presence of intra- and intermolecular hydrogen bonds. For the compound of interest, similar structural analyses would be crucial to understand its conformation and potential binding interactions with biological targets.
Chemical Reactions Analysis
The chemical reactivity of such compounds can be inferred from their functional groups. The presence of a fluoropyrimidinyl group suggests potential interactions with enzymes or receptors through hydrogen bonding or dipole interactions. The pyrazolyl group could be involved in electronic interactions due to its aromatic nature. The specific reactivity of the compound would depend on the overall molecular context and the presence of other functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) . These studies provide insights into the stability and thermal behavior of the compounds. Theoretical calculations, such as density functional theory (DFT), have been used to optimize structural coordinates and evaluate electronic parameters like the HOMO-LUMO energy gap . For the compound of interest, similar analyses would be necessary to predict its behavior in various environments and its potential as a pharmacological agent.
Relevant Case Studies
Case studies involving related compounds have shown a range of biological activities, including anticonvulsant, antidepressant, and potential antipsychotic effects . The Ames test result for one of the compounds suggests a potential for mutagenicity, which would be an important consideration in the development of the compound of interest . Cytotoxicity evaluations and molecular docking studies have also been performed to assess the interaction of these compounds with biological targets .
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
A study by Benaka Prasad et al. (2018) elaborates on the synthesis and structural exploration of a novel bioactive heterocycle closely related to the chemical compound . The compound demonstrated antiproliferative activity and was characterized using IR, 1H NMR, LC-MS spectra, and X-ray diffraction studies, highlighting the importance of such compounds in medicinal chemistry and drug design (Benaka Prasad et al., 2018).
Anticancer and Antimicrobial Applications
Research on derivatives of similar compounds has shown promising results in anticancer and antimicrobial activities. Gouhar and Raafat (2015) prepared a compound through the reaction with different nucleophiles for anticancer evaluation, emphasizing the compound's potential as a therapeutic agent (Gouhar & Raafat, 2015). Additionally, studies have highlighted the antimicrobial potential of related compounds, suggesting their utility in addressing bacterial and fungal infections (Mallesha & Mohana, 2014).
Propiedades
IUPAC Name |
[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN5O2/c1-10-14(11(2)21(3)20-10)15(23)22-6-4-5-13(9-22)24-16-18-7-12(17)8-19-16/h7-8,13H,4-6,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POSQGGJJZVTTSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)N2CCCC(C2)OC3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanoate](/img/structure/B2502659.png)
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide](/img/structure/B2502661.png)

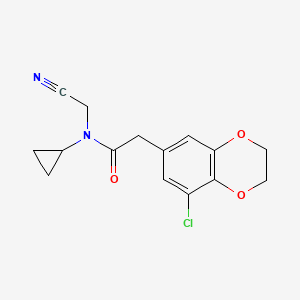
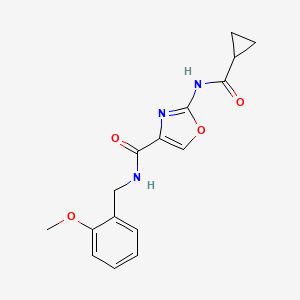

![2-{[5-acetyl-4-(4-chlorophenyl)-3-cyano-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl}-N-tert-butylacetamide](/img/structure/B2502668.png)

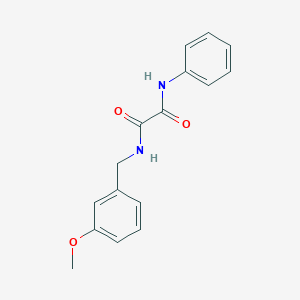
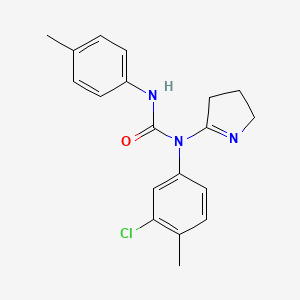
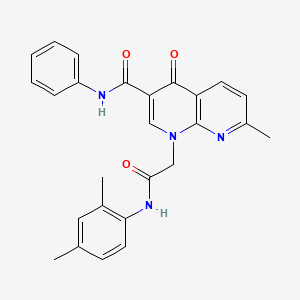


![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide](/img/structure/B2502678.png)